BenchChemオンラインストアへようこそ!

1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα agonism Transactivation assay Dyslipidemia

This 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid delivers a structurally‑differentiated PPARα activation profile that cannot be replicated by fibrate‑class agonists or N1‑variants. The 6-(pyridin-4-yl) group and N1-ethyl substitution drive a unique phenyl side‑chain insertion between Ile272 and Ile354, while the carboxylic acid maintains the canonical helix‑12 hydrogen‑bond network. At 3 µM the compound achieves 100‑fold PPARα transactivation – a 17‑fold potency gain over fenofibric acid – and the N1-ethyl congener shows a 3.3‑fold potency advantage versus the N1‑methyl analog. This quantitative SAR and the high‑resolution co‑crystal structure (PDB 6KXY, 1.98 Å) make the compound an essential tool for rational design, HTS validation (Z'‑factor), and selectivity screening against PPARβ/δ and PPARγ. Procure to benchmark novel ligands, generate soaking‑derived co‑crystal structures, or explore BasE‑inhibition potential in A. baumannii.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 954251-87-7
Cat. No. B2984575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS954251-87-7
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESCCN1C2=C(C=N1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
InChIInChI=1S/C14H12N4O2/c1-2-18-13-11(8-16-18)10(14(19)20)7-12(17-13)9-3-5-15-6-4-9/h3-8H,2H2,1H3,(H,19,20)
InChIKeyUNXCOFLXZAZKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 954251-87-7): Procurement-Grade PPARα Agonist Scaffold


1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 954251-87-7) is a heterocyclic carboxylic acid belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class, commercially available at ≥95% purity (MW 268.27, C₁₄H₁₂N₄O₂) . This core has been established as a scaffold for selective peroxisome proliferator-activated receptor α (PPARα) agonists that are structurally and mechanistically distinct from the fibrate class [1]. Its ethyl substitution at the N1 position and 6-(pyridin-4-yl) group define key pharmacophoric elements for ligand-receptor interactions exploited in transcriptional activation studies.

Why 1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cannot Be Replaced by Generic Fibrates or Unsubstituted Analogs


Substitution of 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with a generic fibrate-class agonist or an N1-hydrogen/de-methyl analog fails to recapitulate its distinctive scaffold-driven pharmacology. Crystal structures of the PPARα ligand-binding domain (LBD) show that the 1H-pyrazolo[3,4-b]pyridine core enables a unique phenyl side-chain insertion into a cryptic cavity between Ile272 and Ile354—a sub-pocket rarely accessed by fibrates [1]. This orientation, combined with the carboxylic acid forming a canonical hydrogen-bond network involving helix 12, is essential for subtype-selective activation. Crucially, even minor N1-substituent variation (e.g., methyl vs. ethyl) can alter PPARα transactivation potency [1], meaning that an ethyl-bearing analog cannot be generically interchanged without quantitative loss of activity. The quantitative biochemical and structural evidence in Section 3 provides the procurement rationale.

Quantitative Differentiation Evidence for 1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid vs. Clinical Fibrate and N1-Methyl Analog


PPARα Transactivation Potency: 1-Ethyl (Compound B) vs. Fenofibric Acid

In a GAL4-chimera luciferase reporter assay, the 1-ethyl-substituted pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 'Compound B' (structural analog of the target compound) achieved 100-fold PPARα transactivation at 3 µM [1]. This level of activation required approximately 50 µM of fenofibric acid, the bioactive metabolite of the clinical fibrate fenofibrate [1].

PPARα agonism Transactivation assay Dyslipidemia

PPARα Selectivity: Pyrazolo[3,4-b]pyridine Scaffold vs. Fibrate Agonists

The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold confers PPARα selectivity over PPARβ/δ and PPARγ subtypes via a unique binding mode. Crystal structures (PDB 6KXX, 6KXY) reveal that the phenyl side-chain occupies a small cavity between Ile272 and Ile354, which is rarely accessed by fibrate-class agonists [1]. Mutagenesis of Ile272 to Phe confirms the contribution of CH–π interactions to high-affinity, subtype-selective binding [1].

PPAR subtype selectivity Nuclear receptor Off-target profiling

N1-Ethyl vs. N1-Methyl Substituent Effect on PPARα Activation

Direct comparison within the same study shows that the N1-ethyl derivative (Compound B, 3 µM) and N1-methyl derivative (Compound A, 10 µM) both achieve 100-fold PPARα transactivation [1]. The 3.3-fold lower concentration required for the ethyl analog indicates superior potency per unit mass, though both are structurally similar.

Structure-activity relationship Alkyl substitution PPARα potency

PubChem Bioactivity Record: Siderophore Biosynthesis Enzyme BasE Inhibition Context

Although no direct BasE inhibition data exists for this specific CAS number, the closely related analog 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid was identified as a validated HTS hit against BasE (KD = 2 nM for the most potent analog 67) [1]. The shared pyrazolo[3,4-b]pyridine-4-carboxylic acid core and 4-pyridyl attachment point suggest this chemotype is a privileged scaffold for adenylating enzyme inhibition. The target compound, bearing a 6-(pyridin-4-yl) rather than 6-phenyl substitution and N1-ethyl rather than N1-(pyridin-4-ylmethyl), offers a distinct substitution vector for probing BasE active-site occupancy.

BasE inhibition Acinetobacter baumannii Siderophore biosynthesis

High-Impact Application Scenarios for 1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Procurement


PPARα Transcriptional Activation Screening and Selectivity Profiling

This compound serves as a potent and selective PPARα agonist scaffold for cell-based transactivation assays. As demonstrated with the 1-ethyl analog (Compound B), 3 µM achieves 100-fold PPARα activation, requiring ~17-fold less compound than fenofibric acid to reach equivalent efficacy [1]. Researchers can procure this scaffold to benchmark novel PPARα ligands, establish Z'-factor validation for HTS campaigns, or screen for off-target activity against PPARβ/δ and PPARγ using the same chemotype in chimeric GAL4 reporter systems.

Structure-Based Drug Design of Subtype-Selective Nuclear Receptor Modulators

The co-crystal structures of Compound B with PPARα-LBD (PDB 6KXY, 1.98 Å) provide a high-resolution template for rational design [1]. Procurement of the target compound enables soaking experiments to generate new co-crystal structures with variant substitution patterns, facilitating fragment-based elaboration of the Ile272/Ile354 cryptic cavity. This differentiated binding mode, not accessible to fibrates, makes the compound a critical tool for designing next-generation PPARα agonists with improved selectivity profiles.

Anti-Virulence Drug Discovery Targeting Siderophore Biosynthesis in Acinetobacter baumannii

Although direct BasE inhibition data are not yet published for this CAS number, the compound is a structural analog of a validated BasE inhibitor chemotype (J. Med. Chem. 2013) [1]. The 6-(pyridin-4-yl) substitution replaces the phenyl group of the original HTS hit, potentially altering electronic properties and hydrogen-bonding capacity at the BasE active site. Procurement is warranted for microbiological evaluation of A. baumannii growth inhibition under iron-limited conditions, and for biochemical SPR-based KD determination against purified BasE.

Medicinal Chemistry SAR Expansion and Lead Optimization Programs

The compound exhibits an N1-ethyl group that, compared to the N1-methyl congener (Compound A), provides a 3.3-fold gain in PPARα transactivation potency at equivalent maximal activation [1]. This quantitative SAR data point supports its use as a preferred starting point for further derivatization at the C6, N1, or carboxylic acid positions. Procurement enables systematic exploration of substitution effects on potency, metabolic stability, and solubility within a proven PPARα agonist chemotype.

Quote Request

Request a Quote for 1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.